molecular formula C9H14N4O2S B2452293 (2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide CAS No. 379254-76-9

(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide

Cat. No.: B2452293
CAS No.: 379254-76-9
M. Wt: 242.3
InChI Key: GOIUMPOWIPFBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide is a heterocyclic compound that contains both morpholine and thiazole rings These structural motifs are known for their significant biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide typically involves the formation of the thiazole ring followed by the introduction of the morpholine moiety and the acetic acid hydrazide group. One common method involves the cyclization of a thioamide with an α-halo acid, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the reaction of the intermediate with hydrazine to form the hydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The morpholine ring can enhance the compound’s solubility and bioavailability. The hydrazide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    4-Morpholinothiazole: Similar structure but lacks the acetic acid hydrazide group.

    Thiazole-4-carboxylic acid hydrazide: Similar hydrazide functionality but different ring structure.

Uniqueness

(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide is unique due to the combination of the morpholine and thiazole rings with the acetic acid hydrazide group. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c10-12-8(14)5-7-6-16-9(11-7)13-1-3-15-4-2-13/h6H,1-5,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIUMPOWIPFBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.